The Isoquinolinesulfonamide Derivative 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride: A Technical Guide to its Application as a Protein Kinase C Inhibitor
The Isoquinolinesulfonamide Derivative 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride: A Technical Guide to its Application as a Protein Kinase C Inhibitor
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride as a Protein Kinase C (PKC) inhibitor. This document provides a detailed exploration of its mechanism of action, practical guidance on its use in experimental settings, and insights into the interpretation of results.
Introduction: Navigating the Landscape of PKC Inhibition
The Protein Kinase C (PKC) family of serine/threonine kinases are critical transducers of cellular signals that govern a myriad of physiological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of PKC signaling is implicated in the pathophysiology of numerous diseases, most notably cancer and inflammatory disorders, making this enzyme family a compelling target for therapeutic intervention.
1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride belongs to the isoquinolinesulfonamide class of kinase inhibitors. While its 2-methyl isomer, H-7, is a more extensively characterized and potent inhibitor of PKC, the 3-methyl derivative offers a valuable tool for structure-activity relationship studies and as a chemical probe to investigate the roles of PKC in cellular signaling. This guide will delve into the specifics of the 3-methyl compound, leveraging comparative data with H-7 to provide a robust framework for its application.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride exerts its inhibitory effect on Protein Kinase C is through competitive inhibition with adenosine triphosphate (ATP). The isoquinoline ring system mimics the adenine moiety of ATP, allowing the compound to dock into the kinase's active site. This occupation of the ATP-binding pocket physically precludes the binding of ATP, thereby preventing the transfer of the γ-phosphate to serine or threonine residues on substrate proteins. This mode of action is characteristic of many isoquinolinesulfonamide-based kinase inhibitors.[3]
The activation of conventional and novel PKC isoforms is a multi-step process initiated by upstream signals that lead to the activation of Phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, recruits PKC to the plasma membrane for full activation.[4][5] 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride acts downstream of these activation events, directly targeting the catalytic activity of the enzyme.
Caption: Canonical Protein Kinase C Signaling Pathway and Point of Inhibition.
Physicochemical Properties and Kinase Selectivity Profile
A thorough understanding of the inhibitor's properties is paramount for effective experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O₂S · HCl | |
| Molecular Weight | 327.83 g/mol | |
| CAS Number | 84477-73-6 | |
| Appearance | Powder | |
| Storage Temperature | 2-8°C |
Kinase Selectivity:
| Kinase | H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) IC₅₀ |
| Protein Kinase C (PKC) | ~6 µM (Ki) |
| Protein Kinase A (PKA) | ~3 µM (Ki) |
| cGMP-dependent Protein Kinase (PKG) | ~5.8 µM (Ki) |
| Myosin Light Chain Kinase (MLCK) | ~97 µM (Ki) |
Note: Data for H-7 is provided for comparative purposes. The 3-methyl isomer is expected to have higher IC₅₀ values.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point for investigating the effects of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. As with any experimental procedure, optimization for specific cell types and experimental conditions is highly recommended.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compound on the catalytic activity of purified PKC.
Caption: Workflow for an In Vitro PKC Inhibition Assay.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a stock solution of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the inhibitor in kinase reaction buffer.
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Prepare a solution of purified, active PKC enzyme in kinase buffer.
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Prepare a solution of a suitable PKC substrate (e.g., histone H1 or a specific peptide substrate).
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Prepare a 2X kinase reaction buffer containing cofactors necessary for PKC activation (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM CaCl₂, 200 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol).
-
Prepare a solution of ATP, including a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for PKC.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the inhibitor dilution (or vehicle control), the PKC enzyme solution, the substrate solution, and the kinase reaction buffer.
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Pre-incubate the mixture for 5-10 minutes at 30°C.
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Initiate the reaction by adding the [γ-³²P]ATP solution.
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Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper or by adding a stop solution containing EDTA.
-
-
Detection and Analysis:
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
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Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
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Cell-Based Assay for PKC Activity
This type of assay assesses the ability of the inhibitor to block PKC activity within a cellular context. A common approach is to measure the phosphorylation of a known downstream PKC substrate.
Caption: Workflow for a Cell-Based PKC Inhibition Assay.
Step-by-Step Methodology:
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Cell Culture and Treatment:
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Plate the cells of interest at an appropriate density and allow them to adhere overnight.
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Pre-incubate the cells with varying concentrations of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride for a specified period (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), for a time known to induce phosphorylation of a downstream target.
-
-
Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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-
Western Blot Analysis:
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
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Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control.
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Plot the normalized signal against the inhibitor concentration to determine the dose-dependent inhibitory effect.
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Interpretation of Results and Scientific Insights
When utilizing 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, it is crucial to interpret the results within the context of its known properties. Given its lower potency compared to H-7, higher concentrations may be required to achieve significant inhibition of PKC. This necessitates careful consideration of potential off-target effects, especially at concentrations significantly exceeding the expected Ki for PKC.
Self-Validating Experimental Design:
To ensure the trustworthiness of your findings, incorporate self-validating controls into your experimental design:
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Positive Control: Use a well-characterized, potent PKC inhibitor (e.g., H-7 or Gö 6983) to confirm that the observed cellular phenotype is indeed PKC-dependent.
-
Inactive Analog: If available, use a structurally related but inactive analog of the inhibitor to control for non-specific effects of the chemical scaffold.
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Rescue Experiments: In cell-based assays, attempt to "rescue" the inhibitory phenotype by overexpressing a constitutively active form of PKC or by activating a downstream effector through alternative means.
Causality in Experimental Choices:
Conclusion
1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride serves as a valuable pharmacological tool for the investigation of Protein Kinase C signaling. While its potency is lower than its more famous counterpart, H-7, its utility in structure-activity relationship studies and as a complementary chemical probe is undeniable. By employing rigorous experimental design, including appropriate controls and a clear understanding of its mechanism of action, researchers can leverage this compound to further unravel the complex roles of PKC in health and disease.
References
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Open Access Pub. (n.d.). Protein Kinase C Signaling. Journal of New Developments in Chemistry. Retrieved from [Link]
- Tan, S. L., & Parker, P. J. (2003).
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Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. Retrieved from [Link]
- Sando, J. J. (2003). Enzyme Assays for Protein Kinase C Activity. In Methods in Molecular Biology, vol. 233. Humana Press.
- Parsons, M., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 102983.
- Assay Development Guidelines for High-Throughput Screening. (2012). In Assay Guidance Manual.
- Black, S. C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753.
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Ohta, H., Tanaka, T., & Hidaka, H. (1988). Putative binding site(s) of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) on protein kinase C. Biochemical pharmacology, 37(13), 2704–2706.
- Ido, M., et al. (1986). An inhibitor of protein kinase C, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine(H-7) inhibits TPA-induced reduction of vincristine uptake from P388 murine leukemic cell. Leukemia research, 10(9), 1063–1069.
- Kawamoto, S., & Hidaka, H. (1984). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) is a selective inhibitor of protein kinase C in rabbit platelets.
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